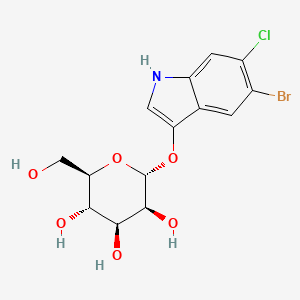

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside

Descripción

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 5-Bromo-6-chloro-3-indolyl Intermediate

The halogenated indole core is synthesized starting from substituted aminobenzoic acid derivatives through bromination, nucleophilic substitution, cyclization, and esterification reactions.

Bromination and Chlorination:

Starting from 4-chloro-2-aminobenzoic acid, bromination is performed using N-bromosuccinimide (NBS) to selectively introduce bromine at the 5-position, yielding 5-bromo-4-chloro-2-aminobenzoic acid.Nucleophilic Substitution:

The brominated aminobenzoic acid undergoes nucleophilic substitution with sodium chloroacetate under reflux conditions at pH 7–8, adjusted continuously with sodium carbonate solution, to form N-(4-bromo-5-chloro-2-carboxy)phenylglycine.Cyclization and Decarboxylation:

This intermediate is cyclized and decarboxylated under controlled heating to form 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester.Selective Esterification:

The indole ester is then reacted with octanoyl chloride to obtain 5-bromo-6-chloro-3-indole octyl ester, which serves as a key intermediate for further functionalization.

Reaction conditions summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), controlled pH | High | Selective bromination at C-5 |

| Nucleophilic Substitution | Sodium chloroacetate, NaOH, reflux, pH 7–8 | 84 | pH maintained by Na2CO3 addition |

| Cyclization & Decarboxylation | Heating under reflux | Moderate | Formation of indole ring |

| Esterification | Octanoyl chloride, ice bath, stirring | 47 | Selective acylation step |

Glycosylation to Form 5-Bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside

The coupling of the halogenated indole intermediate with the mannose sugar involves glycosylation reactions typically carried out under controlled conditions to ensure α-selectivity:

The indole hydroxyl group at position 3 is activated or protected to allow nucleophilic attack by the anomeric carbon of α-D-mannopyranosyl donors.

Common glycosyl donors used include mannopyranosyl halides or trichloroacetimidates, with promoters such as Lewis acids (e.g., BF3·Et2O) or other catalysts facilitating the glycosidic bond formation.

The reaction is optimized to favor the α-anomer due to stereochemical control by the sugar protecting groups and reaction conditions.

After glycosylation, deprotection steps remove protecting groups on the sugar to yield the free hydroxyl groups, resulting in the final 5-bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside compound.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

1H-NMR and 13C-NMR spectra confirm the presence of characteristic signals for the indole protons and sugar moiety, including chemical shifts consistent with bromine and chlorine substitution on the indole ring.Mass Spectrometry (HRMS):

High-resolution mass spectrometry confirms the molecular ion peak consistent with C14H15BrClNO6, validating the molecular weight of 408.63 g/mol.Melting Point:

The compound typically exhibits a melting point around 211 °C, indicating purity and crystallinity.

Summary Table of Preparation Steps

| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| Halogenation | 4-chloro-2-aminobenzoic acid | N-bromosuccinimide, pH control | 5-bromo-4-chloro-2-aminobenzoic acid | High |

| Nucleophilic Substitution | Above intermediate | Sodium chloroacetate, NaOH, reflux, pH 7–8 | N-(4-bromo-5-chloro-2-carboxy)phenylglycine | 84 |

| Cyclization & Decarboxylation | Above intermediate | Heating under reflux | 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester | Moderate |

| Esterification | Above intermediate | Octanoyl chloride, ice bath | 5-bromo-6-chloro-3-indole octyl ester | 47 |

| Glycosylation | Halogenated indole intermediate + mannose donor | Lewis acid catalyst, controlled temp | 5-Bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside | Variable |

Research Findings and Notes

The synthetic route emphasizes environmentally friendly and safe conditions , with pH control and mild reagents to maximize yields and minimize byproducts.

The glycosylation step is critical for achieving the α-D-mannopyranoside configuration, which is important for the compound’s biological activity and enzyme recognition.

The compound’s halogen substituents (Br and Cl) on the indole ring confer unique chemical properties that enhance its utility as a substrate in enzymatic assays and potential therapeutic applications.

Despite some patent restrictions limiting full disclosure of proprietary glycosylation conditions, the general synthetic strategy follows established carbohydrate chemistry protocols combined with halogenated indole synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Enzymatic Assays

BCIM is widely used as a fluorogenic substrate for detecting beta-glucosidase activity. This property allows researchers to monitor enzymatic reactions in real-time, facilitating studies on enzyme kinetics and inhibition mechanisms. The compound's ability to fluoresce upon enzymatic cleavage makes it particularly useful in biochemical assays .

Drug Resistance Studies

The compound has shown promise in studies aimed at combating drug-resistant bacterial strains . Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting the activity of enzymes that contribute to resistance. This application is critical in developing new therapeutic strategies against persistent infections caused by resistant pathogens.

Research has indicated that BCIM interacts with various biological targets, making it a subject of interest in pharmacological studies. Its ability to bind to specific receptors or enzymes suggests potential therapeutic applications, including its use in drug development for treating infections and other diseases .

Case Studies and Research Findings

Numerous studies have documented the applications of BCIM in various research contexts:

- Enzymatic Activity Detection : In one study, BCIM was utilized to develop a sensitive assay for beta-glucosidase, demonstrating its effectiveness as a substrate for real-time monitoring of enzyme activity in different biological samples.

- Drug Resistance Mechanisms : Another investigation explored BCIM's role in inhibiting drug-resistant bacterial strains, revealing insights into its potential as a therapeutic agent against multi-drug resistant pathogens.

- Biochemical Interaction Studies : Research focusing on BCIM's interaction with cellular components has provided valuable data on its biological effects, contributing to the understanding of its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby inhibiting their activity and disrupting the biological processes of drug-resistant strains. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to tackle drug-resistant strains highlights its potential as a powerful therapeutic agent.

Comparación Con Compuestos Similares

5-Bromo-6-chloro-1H-indol-3-yl acetate: A derivative of the indole family, used in studies of enzyme kinetics and protein-ligand interactions.

5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide:

Comparison: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside stands out due to its unique mannopyranoside moiety, which may confer additional biological activity and specificity compared to other indole derivatives. Its potential to tackle drug-resistant strains further distinguishes it from similar compounds.

Actividad Biológica

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in treating drug-resistant infections and its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparisons with related compounds.

IUPAC Name: (2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS Number: 1384197-50-5

Molecular Formula: C14H15BrClNO6

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes that are crucial for the survival and proliferation of drug-resistant strains. This binding inhibits their activity, disrupting essential biological processes. The exact molecular pathways are still under investigation but are pivotal in understanding its therapeutic potential against resistant pathogens.

Biological Activity

The biological activities observed for this compound include:

- Antimicrobial Activity: The compound shows promising results in inhibiting various drug-resistant bacterial strains. Studies indicate that it can interfere with bacterial cell wall synthesis and disrupt membrane integrity.

- Antiviral Properties: Preliminary research suggests potential efficacy against several viruses, including HIV and influenza. Its mechanism may involve the inhibition of viral replication processes .

- Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

-

Case Study on Antimicrobial Resistance:

A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting it could serve as a novel treatment option for resistant infections. -

Case Study on Viral Inhibition:

In another study focused on influenza virus, the compound was found to inhibit viral replication in cell cultures, demonstrating a potential pathway for therapeutic development against respiratory viruses.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

| Compound | Biological Activity | Distinguishing Features |

|---|---|---|

| 5-Bromo-6-chloro-1H-indol-3-yl acetate | Moderate antimicrobial activity | Lacks the mannopyranoside moiety |

| 5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide | Anti-inflammatory properties | Different sugar moiety affecting specificity |

The unique mannopyranoside structure of this compound may confer additional biological activity and specificity compared to these similar compounds.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside?

The synthesis typically involves sequential halogenation of an indole core followed by glycosylation with a protected α-D-mannopyranosyl donor. A common strategy includes:

- Halogenation : Bromination at the 5-position and chlorination at the 6-position of the indole ring using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions.

- Glycosylation : Coupling the halogenated indole with a peracetylated or benzylated α-D-mannopyranosyl trichloroacetimidate under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond. Deprotection (e.g., NaOMe for acetyl groups) yields the final product .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and HPLC (C18 column, aqueous acetonitrile) ensure purity >98% .

Basic: How is the purity of 5-Bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside validated in research settings?

Purity is assessed using:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of >98% is standard for biochemical applications .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~465.5 Da) and detects halogen isotope patterns .

- Elemental Analysis : Matches experimental C/H/N/Br/Cl ratios with theoretical values (e.g., C₁₄H₁₅BrClNO₆) .

Basic: What role does this compound play in enzyme activity assays?

It serves as a chromogenic or fluorogenic substrate for α-D-mannosidases. Enzymatic cleavage of the α-mannopyranosyl group releases the indoxyl derivative, which oxidizes to form a colored/fluorescent product (e.g., magenta upon dimerization). Key applications include:

- Kinetic Studies : Monitoring hydrolysis rates via absorbance (e.g., 590 nm) or fluorescence (ex/em: 540/620 nm) .

- Inhibitor Screening : Competitive assays using synthetic analogs to measure IC₅₀ values .

Advanced: How can X-ray crystallography resolve structural ambiguities in glycosidase-substrate complexes involving this compound?

- Crystallization : Co-crystallize the compound with target enzymes (e.g., α-mannosidases) in a high-resolution buffer (e.g., 0.1 M HEPES, pH 7.5, 20% PEG 8000).

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for diffraction data. SHELX programs (SHELXD for phasing, SHELXL for refinement) resolve electron density maps, confirming binding modes and stereochemistry .

- Validation : Ramachandran plots and R-factors (<0.20) ensure model accuracy. Contrast with NMR data (e.g., NOESY for solution-state conformations) to resolve discrepancies .

Advanced: How to address contradictions in reported enzymatic hydrolysis rates for this substrate?

Discrepancies may arise from assay conditions or enzyme isoforms. Mitigation strategies include:

- Standardized Buffers : Use consistent pH (e.g., 6.5 for lysosomal α-mannosidases) and ionic strength (e.g., 150 mM NaCl).

- Orthogonal Assays : Compare fluorometric (real-time) and HPLC-based (endpoint) measurements to rule out interference from secondary reactions .

- Enzyme Source Profiling : Verify isoform-specific activity using knockout cell lines or recombinant enzymes .

Advanced: What modifications to the indole or sugar moiety enhance substrate specificity in mechanistic studies?

- Indole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 2) to alter oxidation rates and dimerization efficiency. 6-Chloro substitution optimizes steric compatibility with enzyme active sites .

- Sugar Modifications : Replace α-D-mannose with 6-deoxy-α-L-mannose (rhamnose) to probe stereochemical selectivity. Protect hydroxyl groups (e.g., benzyl ethers) to study hydrogen-bonding interactions .

- Validation : Kinetic assays (kₐₜ/Kₘ) and molecular docking (AutoDock Vina) correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.